molecular formula C18H18N4OS B2936637 2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2194904-76-0

2-({1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

Cat. No.: B2936637
CAS No.: 2194904-76-0
M. Wt: 338.43
InChI Key: SUHQJBYJJMITIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 1,2,3-triazole, a pyrrolidine ring, a thiophene ring, and a phenyl ring. The 1,2,3-triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms. The pyrrolidine is a five-membered ring containing one nitrogen atom and four carbon atoms. The thiophene is a five-membered ring containing one sulfur atom and four carbon atoms. The phenyl ring is a six-membered ring containing six carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a Huisgen cycloaddition, also known as a click reaction. This reaction typically involves the reaction of an azide with an alkyne to form the 1,2,3-triazole ring . The pyrrolidine ring could be formed through a variety of methods, including the reaction of a primary amine with a suitable dihalide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,3-triazole ring would likely contribute to the rigidity of the molecule, while the pyrrolidine and thiophene rings could potentially add some flexibility .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the 1,2,3-triazole ring could potentially undergo reactions at the nitrogen atoms, while the pyrrolidine ring could potentially undergo reactions at the nitrogen atom or the carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the various functional groups. For example, the presence of the nitrogen atoms in the 1,2,3-triazole and pyrrolidine rings could potentially result in the formation of hydrogen bonds, which could influence the solubility of the compound .

Scientific Research Applications

Synthesis and Chemical Properties

Dipolar Cycloaddition Reactions

A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists, demonstrating the compound’s utility in synthesizing chemically challenging structures with potential biological activity Chrovian et al., 2018.

Organotin(IV) Complexes

Singh et al. (2016) described the synthesis of new organotin(IV) complexes using (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone and its derivatives, highlighting the compound’s role in forming complexes with significant antibacterial activities Singh et al., 2016.

Biological Activities

Antimicrobial and Antifungal Agents

Pandya et al. (2019) synthesized a library of dihydropyrrolone conjugates showing good to moderate activity against bacterial and fungal strains, underlining the potential of such compounds in antimicrobial and antifungal applications Pandya et al., 2019.

Anticancer Agents

Hayakawa et al. (2004) discovered a cytotoxic agent selective against a tumorigenic cell line, demonstrating the utility of structurally similar compounds in cancer research Hayakawa et al., 2004.

Material Science and Molecular Docking

Molecular Docking Studies

Katariya et al. (2021) conducted molecular docking studies on oxazole clubbed pyridyl-pyrazolines, showing potential as anticancer and antimicrobial agents Katariya et al., 2021.

Quantum Chemical Study

Murugavel et al. (2019) presented a computational quantum chemical study on a novel sulfur heterocyclic thiophene derivative, indicating its potential as a human topoisomerase IIα inhibiting anticancer agent Murugavel et al., 2019.

Future Directions

The compound could potentially be investigated for its biological activity, given the presence of the 1,2,3-triazole ring. Additionally, modifications could be made to the structure of the compound to investigate the effects on its physical and chemical properties .

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(15-5-3-14(4-6-15)16-7-11-24-13-16)21-10-1-2-17(21)12-22-19-8-9-20-22/h3-9,11,13,17H,1-2,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHQJBYJJMITIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3)CN4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.